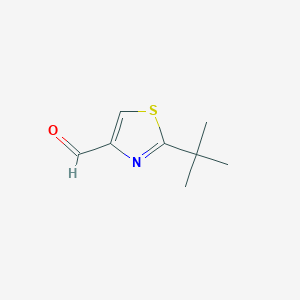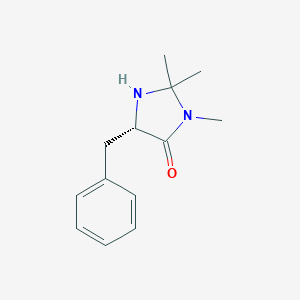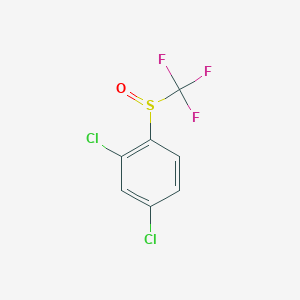
2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene
概要
説明
2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene is an organic compound with the molecular formula C7H3Cl2F3OS and a molecular weight of 263.06 g/mol. This compound is characterized by the presence of two chlorine atoms and a trifluoromethanesulfinyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene involves several steps. One common method includes the trifluoromethylation of carbon-centered radical intermediates . This process typically requires specific reagents and conditions to ensure the successful introduction of the trifluoromethyl group. Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to maximize yield and purity.
化学反応の分析
2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The chlorine atoms and trifluoromethanesulfinyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study its effects on biological systems and its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: This compound is used in the development of new materials and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfinyl group plays a crucial role in its reactivity and interaction with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene can be compared with other similar compounds, such as:
2,4-Dichlorobenzotrifluoride: Similar structure but lacks the sulfinyl group.
1,3-Dichloro-4-(trifluoromethyl)benzene: Similar structure but with different substitution patterns.
2,4-Dichloro-α,α,α-trifluorotoluene: Similar structure but with a different functional group attached to the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity .
特性
IUPAC Name |
2,4-dichloro-1-(trifluoromethylsulfinyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3OS/c8-4-1-2-6(5(9)3-4)14(13)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKXRVUSIQYRRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631446 | |
| Record name | 2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1947-95-1 | |
| Record name | 2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine](/img/structure/B154782.png)
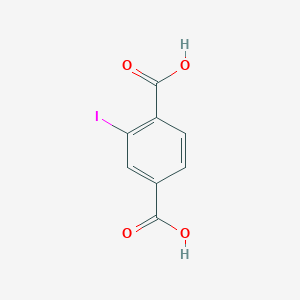
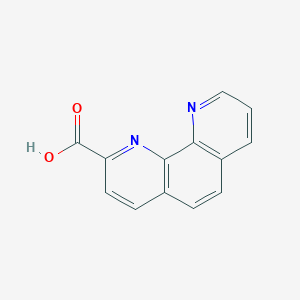

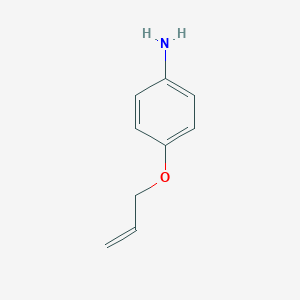

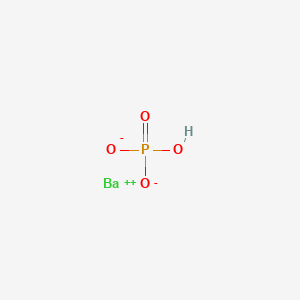
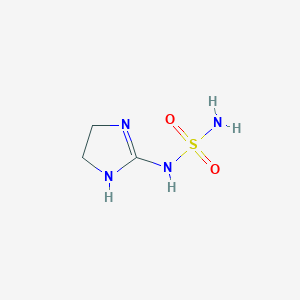
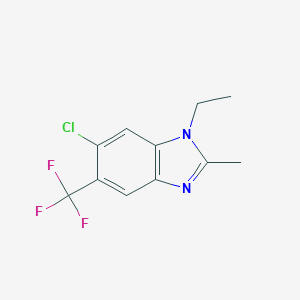
![Dispiro[5.2.5.2]hexadecan-1-one](/img/structure/B154799.png)
